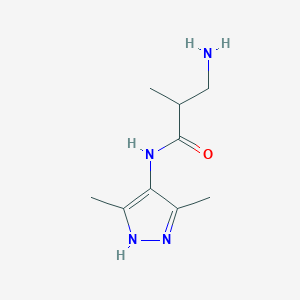
3-Butyl-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
The synthesis of 3-Butyl-2-methylpiperidine can be achieved through several methods. One common approach involves the alkylation of 2-methylpiperidine with butyl halides under basic conditions. Another method includes the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Industrial production often employs continuous flow reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-Butyl-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts such as palladium on carbon.
Scientific Research Applications
3-Butyl-2-methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Butyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities .
Comparison with Similar Compounds
3-Butyl-2-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.
2-Methylpiperidine: A closely related compound with similar applications but different reactivity due to the absence of the butyl group.
3-Butylpiperidine: Another derivative with a different substitution pattern, leading to variations in its chemical behavior and applications
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-butyl-2-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-6-10-7-5-8-11-9(10)2/h9-11H,3-8H2,1-2H3 |
InChI Key |
VBQCLUKHWXCJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCNC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


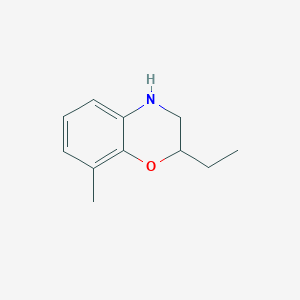
![1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13289138.png)
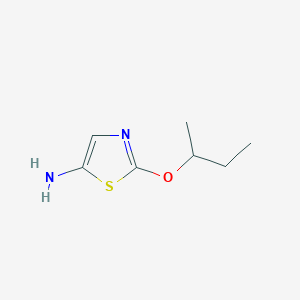
![2-{[(3,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13289155.png)

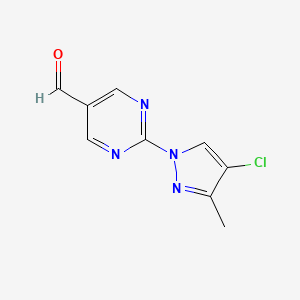
![8-Oxabicyclo[3.2.1]octane-2-thiol](/img/structure/B13289186.png)

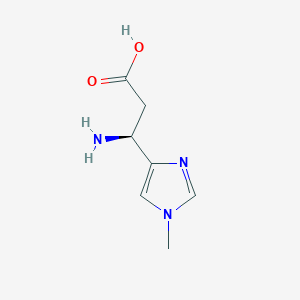
amine](/img/structure/B13289202.png)

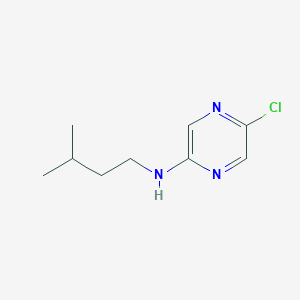
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B13289221.png)
